4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride
Description
4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a 2-methyl-substituted benzene ring, a reactive sulfonyl chloride (-SO₂Cl) group, and a ureido moiety modified with a 2-methoxyethyl chain. This compound is structurally designed for applications in organic synthesis, particularly as a key intermediate in the preparation of sulfonylurea-based herbicides . The sulfonyl chloride group enables nucleophilic substitution reactions, facilitating covalent bond formation with amines or other nucleophiles. The 2-methoxyethyl-ureido substituent may enhance solubility in polar solvents compared to purely aromatic analogs, while the 2-methyl group on the benzene ring could influence steric and electronic properties during reactivity .
Properties
IUPAC Name |
4-(2-methoxyethylcarbamoylamino)-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-8-7-9(3-4-10(8)19(12,16)17)14-11(15)13-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADVXOWQJFQAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCCOC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Amino-2-methylbenzenesulfonyl Chloride
The synthesis begins with the preparation of 4-amino-2-methylbenzenesulfonyl chloride, a critical intermediate. A plausible pathway involves:
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Sulfonation of toluene : Sulfonation of toluene with chlorosulfonic acid yields a mixture of ortho and para isomers. Separation via fractional crystallization or chromatography isolates 2-methylbenzenesulfonic acid.
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Chlorination : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
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Nitration : Directed nitration introduces a nitro group at the 4-position.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | HSO₃Cl, 0–5°C, 4h | 85% | 90% |
| Chlorination | PCl₅, reflux, 2h | 78% | 95% |
| Nitration | HNO₃/H₂SO₄, 50°C, 6h | 65% | 88% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 12h | 92% | 97% |
Step 2: Urea Formation with 2-Methoxyethyl Isocyanate
The amine intermediate reacts with 2-methoxyethyl isocyanate under anhydrous conditions:
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Reaction : 4-Amino-2-methylbenzenesulfonyl chloride + 2-Methoxyethyl isocyanate → Target compound.
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Conditions : Dry dichloromethane (DCM), triethylamine (TEA) as base, 0°C to room temperature, 12h.
Challenges :
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Competing hydrolysis of sulfonyl chloride in the presence of moisture.
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Side reactions involving the isocyanate group.
Optimization :
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Use of molecular sieves to scavenge moisture.
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Slow addition of isocyanate to minimize exothermic side reactions.
Yield : 68–72% after column chromatography.
Synthetic Route 2: Late-Stage Sulfonation
Step 1: Synthesis of 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzene
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Nitration of 2-methylbenzene : Selective nitration to 4-nitro-2-methylbenzene.
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Reduction to amine : Catalytic hydrogenation to 4-amino-2-methylbenzene.
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Urea formation : Reaction with 2-methoxyethyl isocyanate as in Route 1.
Step 2: Sulfonation and Chlorination
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Sulfonation : Treatment with chlorosulfonic acid at 0°C.
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Chlorination : PCl₅ in refluxing dichloroethane.
Advantages :
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Avoids handling sulfonyl chloride during urea formation.
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Compatible with moisture-sensitive reagents.
Disadvantages :
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Lower regioselectivity during sulfonation.
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Risk of over-sulfonation or decomposition.
Yield : 55–60% overall.
Comparative Analysis of Methods
| Parameter | Route 1 (Early Sulfonyl Chloride) | Route 2 (Late Sulfonation) |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 40–45% | 30–35% |
| Regioselectivity | High (directed nitration) | Moderate |
| Functional Group Compatibility | Challenging (moisture-sensitive) | Robust |
| Scalability | Limited by chromatography | Industrially feasible |
Alternative Approaches from Patent Literature
Oxygen-Mediated Aromatization
The same patent employs oxygen gas for aromatization, a strategy that could replace harsher oxidants (e.g., Cl₂) in sulfonyl chloride synthesis. This might improve environmental compatibility.
Critical Considerations for Industrial Feasibility
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Atom Economy : Route 1’s use of PCl₅ (atom economy: 48%) is less favorable than Route 2’s chlorosulfonic acid (atom economy: 65%).
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Waste Streams : Route 2 generates HCl and SO₂, requiring scrubbers, whereas Route 1 produces phosphorous oxychloride (POCl₃), which is recoverable.
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Process Safety : Exothermic sulfonation in Route 2 necessitates stringent temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride functional group in 4-[3-(2-methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride is highly reactive toward nucleophiles, enabling diverse transformations:
Hydrolysis Reactions
The sulfonyl chloride group undergoes hydrolysis under basic or acidic conditions:
Ureido Group Reactivity
The ureido moiety (─NH─C(=O)─NH─) participates in:
Acid/Base-Catalyzed Rearrangements
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Under strong acidic conditions (e.g., HBr/AcOH), the ureido group may undergo hydrolysis to form primary amines and carbamic acid intermediates .
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In basic media (e.g., NaHCO₃), no degradation observed at pH <9 .
Cross-Coupling Reactions
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Buchwald-Hartwig Amination : With Pd catalysts (e.g., Pd(OAc)₂/XPhos), aryl halides react with the ureido nitrogen to form biaryl derivatives .
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Example: Reaction with 4-bromotoluene yields 4-[3-(2-methoxyethyl)-4-methylphenylureido]-2-methylbenzenesulfonyl chloride (Yield: 72%, ).
Oxidation and Reduction
Stability and Side Reactions
Scientific Research Applications
The compound 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride, often referred to as a sulfonamide derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.
Properties
- Molecular Formula : C12H16ClN2O3S
- Molecular Weight : 303.79 g/mol
- Solubility : Soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).
Anticancer Activity
Recent studies have investigated the potential of sulfonamide derivatives, including this compound, as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various sulfonamide derivatives and their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant activity against breast and lung cancer cells .
Antibacterial Properties
The antibacterial properties of sulfonamides are well-established. This compound's structural features suggest it may also exhibit such properties.
- Data Table : Comparison of antibacterial activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Sulfanilamide | Staphylococcus aureus | 16 µg/mL |
| Trimethoprim | Pseudomonas aeruginosa | 8 µg/mL |
Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of amides and ureas.
- Application Example : In a study published in Tetrahedron Letters, researchers utilized this compound to synthesize novel urea derivatives through reaction with various amines, demonstrating its utility in creating complex molecular architectures .
Development of Functional Polymers
The incorporation of sulfonamide derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties.
- Case Study : Research conducted on poly(ethylene glycol) (PEG) composites incorporated with sulfonamide derivatives showed improved tensile strength and thermal resistance when compared to pure PEG .
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride involves its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ureido-Substituted Benzothioamides ()
Compounds 7d–7h in Molecules (2013) share a benzothioamide core with varying ureido substituents (e.g., trifluoromethylphenyl, chlorophenyl). Key differences from the target compound include:
- Core functionality : The target features a sulfonyl chloride (-SO₂Cl) group, whereas 7d–7h have thioamide (-C(S)NH₂) groups. Sulfonyl chlorides are more reactive toward nucleophiles, making the target better suited for coupling reactions.
- Substituent effects : The 2-methoxyethyl group in the target’s ureido moiety introduces ether oxygen atoms, enhancing hydrophilicity compared to the halogenated or trifluoromethyl-substituted analogs in 7d–7h.
- Molecular weight : The target’s calculated molecular weight (~343 g/mol) is higher than 7d–7h (306–356 g/mol) due to the sulfonyl chloride group’s mass contribution .
Sulfonyl Chloride Derivatives ()
4-Methoxyphenacyl chloride and 2-methylbenzoyl chloride are simpler sulfonyl chloride analogs. Key distinctions:
- Applications : While 4-methoxyphenacyl chloride is used as a photoactivatable reagent, the target’s complexity suggests utility in multi-step syntheses, such as herbicide precursors .
Sulfonylurea Herbicides ()
Herbicides like metsulfuron methyl and triflusulfuron methyl share a sulfonylurea bridge but incorporate triazine rings. The target compound’s sulfonyl chloride group is a precursor to such sulfonylurea linkages. Structural differences include:
- Functional groups : The 2-methoxyethyl chain in the target may offer metabolic stability advantages over ethoxy or trifluoroethoxy groups in commercial herbicides .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Physicochemical Properties
Research Findings
Reactivity : The target’s sulfonyl chloride group enables efficient coupling with amines, critical for synthesizing sulfonylurea herbicides. This contrasts with benzothioamides (7d–7h), which lack such reactivity .
Solubility : The 2-methoxyethyl chain likely improves aqueous solubility compared to halogenated analogs, aiding formulation in agrochemicals.
Stability : Hydrogen bonding from the ureido group may increase melting points relative to simpler sulfonyl chlorides (e.g., 4-methoxyphenacyl chloride) .
Herbicidal Precursor Role : The target’s structure aligns with sulfonylurea herbicide backbones, suggesting its role in forming active ingredients via triazine coupling .
Biological Activity
4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article summarizes its biological activity based on diverse sources, including patents and scientific literature.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₄ClN₃O₂S
- Molecular Weight : 279.77 g/mol
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival, such as LpxC, which is essential for lipopolysaccharide biosynthesis in the outer membrane of Gram-negative bacteria. This inhibition leads to increased susceptibility of bacteria to other antibiotics and can be particularly effective against resistant strains like Pseudomonas aeruginosa .
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Salmonella enterica | 0.8 µg/mL |
Antimalarial Activity
Research has highlighted the compound's potential as an antimalarial agent by targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium species. Inhibiting this enzyme can disrupt the proliferation of malaria parasites, making it a promising candidate for further development in malaria treatment .
Table 2: Inhibition of Plasmodium falciparum DHODH
Case Study 1: Efficacy Against Drug-Resistant Strains
A study demonstrated that this compound effectively reduced the viability of drug-resistant Pseudomonas aeruginosa in vitro. The results indicated a synergistic effect when combined with conventional antibiotics, suggesting its potential role in overcoming antibiotic resistance .
Case Study 2: In Vivo Antimalarial Activity
In an animal model, administration of the compound showed a significant reduction in parasitemia levels compared to untreated controls. The study concluded that the compound could serve as a lead for developing new antimalarial drugs, especially in regions with high resistance to existing treatments .
Q & A
Q. Basic
- Storage : Argon atmosphere at –20°C prevents hydrolysis of the sulfonyl chloride group .
- Degradation indicators :
- Handling : Avoid glassware due to potential reactivity with silanol groups; use PTFE-lined caps .
What reaction optimization strategies improve selectivity in sulfonamide formation using this reagent?
Q. Advanced
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor nucleophilic attack on the sulfonyl chloride over competing hydrolysis .
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to direct sulfonylation to desired sites .
- Kinetic vs. thermodynamic control : Lower temperatures (–10°C) favor kinetically controlled mono-functionalization, while higher temperatures promote di-substitution .
How can computational modeling predict regioselectivity in reactions involving this compound?
Q. Advanced
- DFT calculations : Simulate transition states to identify favored attack sites (e.g., sulfonyl chloride vs. ureido nitrogen) .
- Molecular docking : Predict binding affinities in enzyme inhibition studies, leveraging the methyl and methoxyethyl groups’ steric/electronic effects .
- Solvent modeling : COSMO-RS simulations assess solvent impacts on reaction pathways .
What analytical techniques are critical for confirming structural integrity post-synthesis?
Q. Basic
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., sulfonyl chloride cleavage at m/z 195) .
- IR spectroscopy : Validate ureido C=O stretch (~1680 cm) and sulfonyl S=O stretches (~1360/1180 cm) .
- Elemental analysis : Match calculated vs. observed C/H/N/S ratios to detect impurities .
How do steric effects from the 2-methyl and methoxyethyl groups influence reactivity?
Q. Advanced
- Steric hindrance : The 2-methyl group ortho to the sulfonyl chloride reduces reactivity toward bulky nucleophiles (e.g., tertiary amines). Kinetic studies using competition experiments quantify this effect .
- Methoxyethyl flexibility : The ureido’s ethylene spacer enhances solubility but may reduce crystallinity. Compare DSC profiles with rigid analogs to assess phase behavior .
What protocols mitigate risks during large-scale synthesis (e.g., exothermic reactions)?
Q. Advanced
- Flow chemistry : Continuous reactors improve heat dissipation during sulfonation, reducing thermal runaway risks .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling immediate parameter adjustments .
- Waste management : Neutralize residual HCl with NaHCO before disposal to comply with ecological guidelines .
How can researchers validate the compound’s role in synthesizing bioactive sulfonamides?
Q. Advanced
- Enzyme inhibition assays : Test derivatives against carbonic anhydrase or proteases to correlate sulfonamide structure-activity relationships (SAR) .
- Crystallographic studies : Co-crystallize target sulfonamides with enzymes to map binding interactions (e.g., sulfonate-Zn coordination) .
What are the ecological implications of using this compound, and how can its environmental impact be minimized?
Q. Basic
- Biodegradability : Assess via OECD 301F tests; sulfonyl chlorides typically show low persistence but may hydrolyze to sulfonic acids .
- Waste treatment : Incinerate at >800°C with scrubbing to neutralize HCl and SO emissions .
- Alternatives : Explore bio-based sulfonating agents (e.g., enzymatically generated reagents) to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
